molecular formula C13H16FN5 B1396440 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine CAS No. 1338692-39-9

1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine

Cat. No. B1396440
M. Wt: 261.3 g/mol
InChI Key: HWWDGQCSDVHVOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Scientific Research Applications

1. Medicinal Chemistry and Docking Studies

Piperazine-1-yl-1H-indazole derivatives, including compounds related to 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine, are significant in medicinal chemistry. They have been synthesized efficiently and characterized through spectral analysis. Docking studies for these compounds indicate potential applications in drug design and development (Balaraju, Kalyani, & Laxminarayana, 2019).

2. Antitumor Activity

A series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group demonstrated significant inhibitory activity against tumor cells, indicating the potential for antitumor applications (Ding et al., 2016).

3. Antibacterial Activity

Novel compounds including triazole analogues of piperazine with a 4-fluorophenyl moiety have been synthesized and evaluated for antibacterial activity. Some of these compounds showed significant inhibition of bacterial growth, suggesting their potential in antibacterial applications (Nagaraj, Srinivas, & Rao, 2018).

4. Carbonic Anhydrase Inhibitory Effects

Some Mannich bases with piperazines, including 1-(2-fluorophenyl)piperazine derivatives, have shown notable carbonic anhydrase inhibitory effects, highlighting their potential application in enzyme inhibition studies (Gul et al., 2019).

5. Antimicrobial Activities

Compounds synthesized with 4-fluorophenyl piperazine moieties demonstrated good or moderate antimicrobial activities against various bacterial strains, suggesting their usefulness in antimicrobial applications (Demirbaş et al., 2010).

6. Serotonin and Dopamine Antagonist Activities

Derivatives with 4-fluorophenyl piperazine have been tested for serotonin (5-HT2) and dopamine (D2) receptor antagonist activity, indicating their potential in neuropsychopharmacology (Watanabe et al., 1992).

7. Crystal Structure Analysis

The crystal and molecular structure of compounds such as 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole have been determined, contributing to the understanding of molecular conformations and interactions in crystallography (Oezbey et al., 1998).

8. Biological Evaluation for Anticancer Agents

Some mono Mannich bases with piperazines, including 1-(2-fluorophenyl)piperazine, were prepared and evaluated for their potential as anticancer agents and carbonic anhydrase inhibitors, demonstrating their relevance in cancer research (Tuğrak et al., 2019).

9. Synthesis and Evaluation of Antimicrobial Agents

Derivatives of 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as possible antimicrobial agents, indicating their potential use in combating microbial infections (Jadhav et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, “1-(2-Fluorobenzyl)piperazine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

1-[[3-(2-fluorophenyl)triazol-4-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5/c14-12-3-1-2-4-13(12)19-11(9-16-17-19)10-18-7-5-15-6-8-18/h1-4,9,15H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWDGQCSDVHVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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